N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C18H14FNO3 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-10-7-8-12-15(21)9-16(23-17(12)11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |
InChI Key |
RPUHBAHAFNPIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the chromene derivative with a fluorinated benzene compound in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the carboxylic acid derivative of the chromene with an amine, such as 2-fluoroaniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown promise.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl groups on the chromene ring.
N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.
N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the fluorophenyl group and the dimethyl groups on the chromene ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications. The fluorine atom, in particular, can enhance metabolic stability and bioavailability, which are important considerations in drug development.
Biological Activity
N-(2-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.34 g/mol. The compound features a chromene core with a fluorophenyl substituent and an amide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FNO3 |
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | This compound |
| Solubility | 2.3 µg/mL at pH 7.4 |
This compound exhibits its biological activity primarily through the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, the compound helps in reducing the production of reactive oxygen species (ROS) and protects neuronal cells from oxidative stress associated with neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds similar to this compound possess neuroprotective properties. In vitro studies have shown that these compounds can reduce neuronal cell death induced by oxidative stress and may improve cognitive function in models of neurodegeneration.
Antitumor Activity
Chromene derivatives have been studied for their potential antitumor effects. This compound has demonstrated cytotoxic effects against various cancer cell lines in preliminary studies, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Neuroprotective Study : A study published in Journal of Neurochemistry reported that a related chromene derivative significantly reduced apoptosis in neuronal cells exposed to oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
- Anticancer Activity : In research conducted by Zhang et al., this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, attributed to mitochondrial dysfunction .
- MAO-B Inhibition : A pharmacological study demonstrated that the compound selectively inhibited MAO-B activity at nanomolar concentrations, significantly impacting dopamine metabolism in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
